molecular formula C19H20N4O4 B11709782 N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide

N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide

Cat. No.: B11709782
M. Wt: 368.4 g/mol
InChI Key: RQEQVAALSKEUAT-ZIOPAAQOSA-N
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Description

N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds Hydrazones, a subclass of Schiff bases, are formed by the reaction of hydrazines with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and pentanedihydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, the compound may inhibit enzyme activity by binding to the active site or interacting with essential metal ions required for enzyme function .

Comparison with Similar Compounds

Similar Compounds

    N’1,N’5-BIS[(E)-(2-METHOXYBENZYLIDENE)PENTANEDIHYDRAZIDE: Similar structure but with methoxy groups instead of hydroxy groups.

    N’1,N’5-BIS[(E)-(2-ETHOXYBENZYLIDENE)PENTANEDIHYDRAZIDE: Similar structure but with ethoxy groups instead of hydroxy groups.

    N’1,N’5-BIS[(E)-(2,5-DIMETHOXYBENZYLIDENE)PENTANEDIHYDRAZIDE: Similar structure but with dimethoxy groups instead of hydroxy groups.

Uniqueness

N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE is unique due to the presence of hydroxy groups, which can form hydrogen bonds and enhance its reactivity and binding affinity with metal ions and biological molecules. This makes it particularly useful in applications requiring strong and specific interactions.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H20N4O4/c24-16-8-3-1-6-14(16)12-20-22-18(26)10-5-11-19(27)23-21-13-15-7-2-4-9-17(15)25/h1-4,6-9,12-13,24-25H,5,10-11H2,(H,22,26)(H,23,27)/b20-12+,21-13+

InChI Key

RQEQVAALSKEUAT-ZIOPAAQOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CC=C2O)O

Origin of Product

United States

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